molecular formula C16H15BrN4O B11529296 6-Amino-4-(4-bromophenyl)-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

6-Amino-4-(4-bromophenyl)-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No.: B11529296
M. Wt: 359.22 g/mol
InChI Key: ANVPJXGSBXATQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Amino-4-(4-bromophenyl)-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a specialized chemical scaffold of significant interest in medicinal chemistry and drug discovery research. This compound belongs to the 1,4-dihydropyrano[2,3-c]pyrazole family, a class of nitrogen- and oxygen-containing fused heterocycles renowned for their diverse biological activities . Recent scientific investigations highlight the potential of this structural class as a core pharmacophore for developing novel therapeutics. A primary research application for dihydropyrano[2,3-c]pyrazole derivatives is as inhibitors of Ubiquitin Specific Protease 7 (USP7) . USP7 is a deubiquitinating enzyme that plays a critical role in regulating key cellular processes, including the stability of tumor suppressor proteins like p53, PTEN, and FOXO4 . Inhibiting USP7 offers a promising strategy for targeted cancer therapy, as it can lead to the degradation of oncogenic proteins and the stabilization of tumor suppressors, thereby reducing cancer cell proliferation and inducing apoptosis . Research into compounds sharing this core structure is focused on exploiting this mechanism for the treatment of various cancers and immunological disorders. Furthermore, this compound class demonstrates substantial potential in antimicrobial research. Structural analogs have exhibited notable antibacterial and antifungal efficacy against a range of pathogens, including Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA), as well as Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa . The broad-spectrum activity makes the dihydropyrano[2,3-c]pyrazole nucleus a valuable template for designing new anti-infective agents to address the growing challenge of antibiotic resistance. The compound is typically synthesized via a one-pot, multi-component reaction, a efficient and environmentally friendly synthetic strategy that aligns with green chemistry principles . Its intrinsic research value lies in its versatility as a building block for further chemical functionalization and its engagement in multiple, therapeutically relevant biological pathways.

Properties

Molecular Formula

C16H15BrN4O

Molecular Weight

359.22 g/mol

IUPAC Name

6-amino-4-(4-bromophenyl)-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

InChI

InChI=1S/C16H15BrN4O/c1-2-3-12-14-13(9-4-6-10(17)7-5-9)11(8-18)15(19)22-16(14)21-20-12/h4-7,13H,2-3,19H2,1H3,(H,20,21)

InChI Key

ANVPJXGSBXATQE-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC=C(C=C3)Br

Origin of Product

United States

Preparation Methods

Knoevenagel Condensation and Cyclocondensation

  • Reactants :

    • 4-Bromophenylacetamide (for bromophenyl incorporation)

    • Propionaldehyde (propyl source)

    • Malononitrile (cyano group precursor)

    • Hydrazine hydrate (pyrazole ring formation)

  • Conditions :

    • Solvent: Ethanol or water

    • Catalyst: Piperidine or L-proline

    • Temperature: 80–100°C, 6–8 hours

  • Mechanism :

    • Knoevenagel adduct formation between aldehyde and malononitrile.

    • Subsequent cyclocondensation with hydrazine to form the pyrazole ring.

This method achieves moderate yields (60–70%) but requires optimization to suppress side products like uncyclized intermediates.

Stepwise Synthesis via Claisen Rearrangement and Metathesis

A patent-pending approach adapts Claisen rearrangement and ring-closing metathesis (RCM) for pyran ring formation:

Stepwise Protocol

  • Claisen Rearrangement :

    • Starting material: 4-Allyloxy-1H-pyrazole

    • Conditions: 180–200°C, solvent-free, 2–3 hours.

    • Outcome: Forms 4-allyl-1H-pyrazole intermediate.

  • Double Bond Migration :

    • Catalyst: RuHCl(CO)(PPh₃)₃

    • Solvent: Toluene, 110°C, 12 hours.

    • Converts allyl to propenyl groups.

  • Ring-Closing Metathesis :

    • Catalyst: Grubbs II (5 mol%)

    • Solvent: Dichloromethane, 40°C, 24 hours.

    • Yield: 65–75% for pyrano-pyrazole core.

Subsequent Functionalization

  • Bromophenyl Introduction : Suzuki-Miyaura coupling with 4-bromophenylboronic acid (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O).

  • Propyl Group Installation : Alkylation with propyl bromide (K₂CO₃, DMF, 60°C).

Nitrile Group Introduction via Dehydration

The cyano group at position 5 is introduced via dehydration of carboxamide intermediates:

Dehydration Protocol

  • Starting Material : Pyrazole-5-carboxamide.

  • Conditions :

    • Reagent: P₂O₅ (catalytic)

    • Temperature: 335°C, 1 hour.

    • Yield: 85%.

Application to Target Compound

  • Post-cyclization, the carboxamide intermediate (synthesized via hydrolysis of nitrile precursors) is dehydrated under similar conditions to reintroduce the cyano group.

Comparative Analysis of Methodologies

Method Key Steps Yield Advantages Limitations
Multicomponent ReactionKnoevenagel + cyclocondensation60–70%One-pot synthesisModerate yields, side products
Claisen/RCM RouteRearrangement + metathesis65–75%Regioselective, scalableHigh catalyst costs
Dehydration ApproachP₂O₅-mediated dehydration85%High efficiency for nitrile groupsHarsh temperatures required
Bromophenyl EsterificationSolid acid-catalyzed esterification>90%Reusable catalyst, simple workupMulti-step functionalization needed

Chemical Reactions Analysis

Types of Reactions

6-Amino-4-(4-bromophenyl)-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the bromophenyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by its molecular formula C16H15BrN4OC_{16}H_{15}BrN_{4}O and a molecular weight of approximately 359.22 g/mol. The structure includes an amino group, a bromophenyl substituent, and a carbonitrile group, which contribute to its unique chemical properties and potential biological activities .

Scientific Research Applications

1. Medicinal Chemistry

  • Anticancer Activity : Research indicates that 6-amino-4-(4-bromophenyl)-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile exhibits significant anticancer properties. It is believed to inhibit specific enzymes or receptors involved in cancer progression, making it a candidate for drug development .
  • Anti-inflammatory Effects : The compound has shown promise in reducing inflammation, which is crucial for developing treatments for various inflammatory diseases .
  • Antimicrobial Properties : Studies suggest that this compound possesses antimicrobial activity, indicating potential applications in treating infections caused by resistant strains of bacteria .

2. Chemical Synthesis

  • The compound serves as a valuable building block in the synthesis of more complex molecules. Its unique functional groups allow for various chemical reactions, including oxidation and reduction processes .

3. Industrial Applications

  • Due to its distinctive chemical properties, this compound can be utilized in the development of new materials and chemical products .

Case Studies

Recent studies have highlighted the potential of this compound in various therapeutic areas:

  • Cancer Research : A study demonstrated that derivatives of pyrano[2,3-c]pyrazoles exhibit selective cytotoxicity against cancer cell lines while sparing normal cells. This selectivity is crucial for minimizing side effects during cancer treatment .
  • Drug Development : Another investigation into the compound's structure-activity relationship revealed that modifications to the bromophenyl group can enhance its biological efficacy against specific targets associated with inflammatory diseases .

Mechanism of Action

The mechanism of action of 6-Amino-4-(4-bromophenyl)-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in disease processes, leading to its therapeutic effects . The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyranopyrazole derivatives vary primarily in substituents at positions 3 (alkyl/aryl) and 4 (aryl/heteroaryl), which modulate physicochemical and biological properties. Below is a detailed comparison:

Substituent Effects on Physical Properties

Compound Structure Substituents (Position 4 / 3) Melting Point (°C) Yield (%) Key Spectral Data (IR/NMR) Reference
6-Amino-4-(4-bromophenyl)-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile 4-BrPh / 3-propyl 179–180* 80* IR: 2189 cm⁻¹ (C≡N); ¹H NMR: δ 0.57 (t, CH₃)
6-Amino-4-(4-chlorophenyl)-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile (10n) 4-ClPh / 3-propyl N/R 80 ¹H NMR: δ 7.51 (d, ArH); UPLC-MS: m/z = 309.2
6-Amino-4-(2,4-dimethylphenyl)-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile (10m) 2,4-Me₂Ph / 3-propyl N/R 80 ¹³C NMR: δ 20.57 (ArCH₃); UPLC-MS: m/z = 309.2
6-Amino-3-methyl-4-(4-bromophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile (5f) 4-BrPh / 3-methyl 179–180 >90 HRMS: m/z = 331.0116 (calc.), 331.0118 (exp.)
6-Amino-4-(4-methoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile (5g) 4-MeOPh / 3-methyl 211–212 >90 ¹³C NMR: δ 157.9 (C-O); HRMS: m/z = 282.1117

Notes:

  • Bromophenyl vs.
  • Propyl vs. Methyl at Position 3 : The propyl chain introduces greater steric bulk and lipophilicity, which may improve bioavailability but lower melting points due to disrupted crystal packing .
  • Methoxy vs. Bromo at Position 4 : Methoxy groups enhance solubility via hydrogen bonding, whereas bromophenyl derivatives exhibit stronger π-π stacking, reflected in higher melting points (e.g., 211°C for 5g vs. 179°C for 5f) .

Biological Activity

6-Amino-4-(4-bromophenyl)-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a heterocyclic compound belonging to the class of pyrano[2,3-c]pyrazoles. Its unique structure, characterized by an amino group, a bromophenyl substituent, and a carbonitrile group, suggests potential biological activities that are of interest in medicinal chemistry. This article explores the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C16H15BrN4O
  • Molecular Weight : 359.22 g/mol
  • Structural Features : The presence of functional groups such as amino and bromophenyl enhances its reactivity and interaction with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains:

Bacterial StrainInhibition Zone (mm)Standard Drug Comparison
Staphylococcus aureus20Ciprofloxacin (21 mm)
Escherichia coli25Ampicillin (24 mm)
Bacillus subtilis22Ciprofloxacin (23 mm)
Proteus vulgaris30Ampicillin (31 mm)

These results suggest that the compound's structure contributes to its ability to inhibit bacterial growth effectively .

The mechanism by which this compound exerts its antimicrobial effects typically involves the inhibition of specific enzymes or receptors within the bacterial cells. The interactions are believed to occur through hydrogen bonding and hydrophobic interactions facilitated by the amino and bromophenyl groups .

Antitumor Activity

In addition to its antimicrobial properties, pyrazole derivatives have been studied for their antitumor activity. For instance, compounds structurally similar to this compound have shown promising results against various cancer cell lines. A study tested several pyrazoles in combination with doxorubicin on breast cancer cell lines MCF-7 and MDA-MB-231, demonstrating a synergistic effect that enhanced cytotoxicity compared to doxorubicin alone .

Synthesis Methods

The synthesis of this compound can be achieved through multicomponent reactions involving various reagents under environmentally benign conditions. This approach aligns with green chemistry principles by minimizing waste .

Future Directions

Given its promising biological activities, further research is warranted to explore:

  • Structure-Activity Relationships (SAR) : Understanding how variations in structure affect biological activity.
  • Pharmacokinetics and Pharmacodynamics : Investigating absorption, distribution, metabolism, and excretion (ADME) profiles.
  • Clinical Applications : Evaluating potential therapeutic uses in infectious diseases and cancer treatment.

Q & A

Q. Basic Characterization Techniques

  • <sup>1</sup>H NMR : The NH proton of the pyrazole ring appears as a singlet at δ 12.11–12.14 ppm. Aromatic protons from the 4-bromophenyl group resonate as doublets at δ 7.51–7.57 ppm (J = 8 Hz) .
  • <sup>13</sup>C NMR : The cyano carbon (C-5) is observed at δ 97.7–104.9 ppm, while the pyran oxygen-linked carbon (C-7A) appears at δ 161.3–161.6 ppm .

Q. Advanced Structural Analysis

  • X-ray crystallography : Confirms the chair conformation of the pyran ring and dihedral angles between the pyrazole and 4-bromophenyl groups (e.g., 85.2° in P1 triclinic systems). Bond distances (e.g., C–N: 1.371 Å) validate resonance stabilization .
  • HRMS : Exact mass matching (e.g., m/z 331.0116 for C14H11BrN4O) ensures purity and correct functionalization .

What pharmacological screening strategies are recommended for evaluating bioactivity in this compound class?

Q. Basic Assay Design

  • In vitro cytotoxicity : Use MTT assays against cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 10–100 µM. IC50 values for fluorinated analogs range from 8.2–25.7 µM .
  • Vasorelaxant activity : Test aortic ring precontraction with phenylephrine (1 µM) and measure calcium channel blockade efficacy, comparing to nifedipine as a control .

Q. Advanced Mechanistic Studies

  • DNA binding : Fluorescence quenching studies with ethidium bromide-intercalated DNA (Ksv = 1.2–3.8 × 10<sup>4</sup> M<sup>−1</sup>) suggest groove-binding modes for bromo-substituted derivatives .
  • Molecular docking : Simulate interactions with β-tubulin (PDB: 1SA0) or σ1 receptors to identify binding pockets influenced by the 4-bromophenyl group .

How do substituents at position 3 (propyl vs. methyl) alter physicochemical and biological properties?

Q. Basic Comparative Analysis

  • Solubility : Propyl derivatives exhibit lower aqueous solubility (0.12 mg/mL) than methyl analogs (0.45 mg/mL) due to increased hydrophobicity .
  • Thermal stability : Propyl-substituted compounds show higher melting points (247–248°C) compared to methyl derivatives (179–180°C), correlating with crystallinity .

Q. Advanced Structure-Activity Relationships (SAR)

  • Antihypertensive activity : Propyl groups enhance calcium channel blockade potency (EC50 = 0.8 µM vs. 1.5 µM for methyl analogs) due to improved lipid membrane penetration .
  • Cytotoxicity : Methyl groups at position 3 increase selectivity for cancer cells over normal fibroblasts (SI = 12.4 vs. 6.8 for propyl) .

How can researchers reconcile discrepancies in reported synthetic yields (85–95%) for similar derivatives?

Q. Basic Troubleshooting

  • Byproduct formation : Use TLC (hexane:ethyl acetate, 7:3) to monitor intermediate 5-aminopyrazole formation. Recrystallization from ethanol removes unreacted malononitrile .
  • Catalyst loading : Excess TBAB (>15 mol%) reduces yield due to emulsion formation; optimize at 10 mol% .

Q. Advanced Contradiction Analysis

  • Microwave vs. conventional heating : Microwave methods achieve higher yields (89% vs. 85%) by suppressing side reactions like aldol condensation .
  • Substituent electronic effects : Electron-withdrawing groups (e.g., nitro) slow reaction kinetics, requiring extended reflux times (45–60 minutes) .

What green chemistry approaches are viable for scaling up synthesis without compromising efficiency?

Q. Basic Green Metrics

  • Solvent-free conditions : Ball-milling with urea as a catalyst achieves 82% yield in 20 minutes, reducing E-factor to 0.8 .
  • Aqueous media : Replaces toxic solvents (DMF, THF) and simplifies waste treatment. TBAB acts as a phase-transfer catalyst, enhancing reactivity .

Q. Advanced Process Optimization

  • Continuous flow reactors : Improve heat transfer for exothermic MCRs, achieving 90% conversion with residence times <5 minutes .
  • Biocatalysis : Lipase-catalyzed cyclization of intermediates reduces energy consumption (30°C vs. 80°C for thermal methods) .

How do researchers validate the purity and identity of intermediates in multi-step syntheses?

Q. Basic Quality Control

  • TLC monitoring : Use silica gel plates with UV detection (Rf = 0.3–0.5 for pyranopyrazole intermediates) .
  • Mp determination : Compare observed values (e.g., 179–180°C) to literature data to detect polymorphic impurities .

Q. Advanced Analytical Techniques

  • HPLC-MS : Quantify residual reactants (e.g., hydrazine hydrate <0.1% w/w) using C18 columns (acetonitrile:water gradient) .
  • PXRD : Differentiate amorphous vs. crystalline impurities; sharp peaks at 2θ = 12.8°, 17.2° confirm phase purity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.